molecular formula C11H21F3N2O B1477398 3-(3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine CAS No. 2098119-27-6

3-(3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine

Cat. No.: B1477398
CAS No.: 2098119-27-6
M. Wt: 254.29 g/mol
InChI Key: YNQYVDQNQLRWEK-UHFFFAOYSA-N
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Description

3-(3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine is a useful research compound. Its molecular formula is C11H21F3N2O and its molecular weight is 254.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Pyrrolidine derivatives are crucial in medicinal chemistry and organic synthesis due to their presence in bioactive molecules. For instance, Pryadeina et al. (2007) discussed the synthesis of ethyl 2-alkyl(aryl, hetaryl)aminomethylidene-3-polyfluoroalkyl-3-oxopropionates, showcasing the reactivity of ethyl 3-polyfluoroalkyl-3-oxopropionates with amines, leading to compounds with potential application in drug development and organic synthesis due to their unique structural features (Pryadeina et al., 2007).

Pyrrole and Pyrrole Derivatives

The foundational role of pyrrole and its derivatives in forming essential biological molecules highlights the importance of research into pyrrolidines and related compounds. Pyrroles are prepared through condensation reactions, which are pivotal in synthesizing various derivatives with applications ranging from solvents to intermediates in pharmaceuticals. This broad utility underscores the significance of pyrrolidine derivatives in scientific research (Anderson & Liu, 2000).

Advanced Synthesis Techniques

Advanced synthesis techniques for pyrrolidine derivatives, as described by Kotian et al. (2005), offer insights into the preparation of bioactive molecules. The paper details the synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a versatile intermediate for various medicinal chemistry applications. Such methodologies are crucial for developing new drugs and understanding biological interactions (Kotian et al., 2005).

Chemical Properties and Reactivity

The chemical properties and reactivity of pyrrolidine derivatives, such as those containing the trifluoromethyl group, are of particular interest. Markitanov et al. (2016) synthesized new 4-(trifluoromethyl)pyrrolidines with various substituents, demonstrating the versatility of pyrrolidine scaffolds in synthesizing compounds with potential pharmaceutical applications. This research highlights the adaptability of pyrrolidine derivatives in creating molecules with desired biological activities (Markitanov et al., 2016).

Coordination Chemistry and Theoretical Studies

Research into the coordination chemistry of pyrrolidine derivatives, as seen in the work by Keypour et al. (2018), sheds light on the complex interactions between these molecules and metals. Such studies are essential for understanding the catalytic and electronic properties of pyrrolidine-based ligands, with implications for material science and catalysis. Theoretical studies complement these findings by providing insights into the molecular structure and reactivity of these compounds (Keypour et al., 2018).

Properties

IUPAC Name

3-[3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21F3N2O/c1-2-17-9-10(11(12,13)14)4-7-16(8-10)6-3-5-15/h2-9,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQYVDQNQLRWEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1(CCN(C1)CCCN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine
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3-(3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine
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3-(3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine
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3-(3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine
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3-(3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine

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